1,2-Benzoselenazol-3-one is a heterocyclic compound that features a selenium atom within its structure, specifically as part of a five-membered ring. This compound is of significant interest in medicinal chemistry due to its antioxidant properties and potential therapeutic applications. The compound can be synthesized through various methods, often involving selenium-containing precursors.
1,2-Benzoselenazol-3-one belongs to the class of organoselenium compounds, which are characterized by the presence of selenium atoms bonded to carbon atoms. This specific compound is classified under benzoselenazoles, which are derivatives of benzoselenazole containing a carbonyl group at the 3-position of the ring. It has been studied for its biological activities, including antioxidant and anticancer properties.
The synthesis of 1,2-benzoselenazol-3-one can be achieved through several methods:
The molecular formula for 1,2-benzoselenazol-3-one is CHN\OSe. The compound features a planar structure where the selenium atom is integrated into a five-membered ring system along with nitrogen and carbon atoms.
Crystallographic studies reveal that molecules form chains through hydrogen bonding and π–π interactions, contributing to their stability in solid-state .
1,2-Benzoselenazol-3-one participates in various chemical reactions due to its electrophilic nature:
The mechanism by which 1,2-benzoselenazol-3-one exerts its biological effects primarily involves its role as an antioxidant. It mimics glutathione peroxidase activity by catalyzing the reduction of peroxides:
Experimental data suggest that this compound exhibits significant antioxidant activity comparable to established antioxidants like ebselen .
1,2-Benzoselenazol-3-one has garnered attention for its potential applications in various fields:
1,2-Benzoselenazol-3-one represents a privileged scaffold in organoselenium chemistry, characterized by a fused bicyclic system incorporating selenium and nitrogen within a five-membered ring. The core structure consists of a benzene ring annulated to a selenazole ring, with a carbonyl group at the 3-position. According to IUPAC nomenclature, the parent compound is designated as 1,2-benzoselenazol-3(2H)-one, while substituted derivatives follow the pattern 2-R-1,2-benzoselenazol-3(2H)-one (where R represents aryl or alkyl groups). The most studied derivative, 2-phenyl-1,2-benzoselenazol-3(2H)-one, is internationally recognized as ebselen (development codes PZ-51, DR3305, SPI-1005) [1].
The selenium atom within the heterocycle exhibits unique bonding characteristics due to its polarizable nature. X-ray crystallographic analyses reveal significant strain in the isoselenazolyl ring, with Se–N bond lengths averaging 1.88–1.89 Å, Se–C bonds of 1.88 Å, and a constricted N–Se–C bond angle of approximately 83.3° [9]. This geometric distortion contributes to the compound’s electrophilic reactivity. Spectroscopic signatures include distinctive 77Se NMR chemical shifts between 850–1000 ppm, reflecting the selenium environment [1] [9].
Table 1: Core Nomenclature and Derivatives
Systematic Name | Common Name | Substituent (R) | Molecular Formula |
---|---|---|---|
2-Phenyl-1,2-benzoselenazol-3(2H)-one | Ebselen | C6H5- | C13H9NOSe |
2-(3-Methylphenyl)-1,2-benzoselenazol-3(2H)-one | m-Methyl ebselen | 3-CH3-C6H4- | C14H11NOSe |
2-(2-Ethylphenyl)-1,2-benzoselenazol-3(2H)-one | o-Ethyl derivative | 2-C2H5-C6H4- | C15H13NOSe |
The first patent for 2-phenyl-1,2-benzoselenazol-3(2H)-one was filed in 1980 and granted in 1982 (DE3027073A1), marking ebselen’s emergence as a synthetic organoselenium compound [1]. Initial research focused on its antioxidant properties, specifically its glutathione peroxidase (GPx)-mimetic activity discovered in the 1980s. This enzyme-mimicking behavior propelled ebselen into preclinical development for inflammatory disorders [1] [6].
The 21st century witnessed expanded therapeutic investigations. By 2024, ebselen reached Phase III clinical trials for Ménière’s disease (STOPMD-3 trial, NCT identifier not provided in sources), demonstrating its translational viability [1] [3]. Parallel research diversified its applications, revealing antiviral potential against SARS-CoV-2 through main protease (Mpro) inhibition, positioning it among repurposed COVID-19 therapeutics [5]. The compound’s development exemplifies the transition of organoselenium chemistry from theoretical interest to clinical relevance.
Table 2: Historical Milestones in 1,2-Benzoselenazol-3-one Development
Year | Milestone | Significance |
---|---|---|
1980 | Initial patent filing (DE3027073A1) | First synthetic disclosure of 2-phenyl derivative |
1984 | Identification as GPx mimic | Established redox-modulating mechanism |
2000s | Expansion into neuroprotection studies | Demonstrated efficacy in stroke models |
2020 | Antiviral screening vs. SARS-CoV-2 | Revealed Mpro inhibition potential |
2024 | Phase III completion for Ménière’s disease | Highest clinical advancement for this scaffold |
1,2-Benzoselenazol-3-ones occupy a pivotal niche in organoselenium chemistry due to their balanced redox activity and therapeutic selectivity. Unlike inorganic selenium species or aliphatic selenocyanates, which often exhibit high toxicity, the benzoselenazolone scaffold immobilizes selenium in a stable heterocyclic structure. This configuration mitigates systemic toxicity while preserving redox activity, as evidenced by ebselen’s favorable LD50 values (>6 g/kg in mice) [4] [8].
These compounds function as catalytic antioxidants through peroxidase-mimetic cycles. Ebselen reacts with peroxides (e.g., H2O2) to form seleninic acid intermediates, which are reduced by glutathione (GSH) back to the selenazol form, consuming reactive oxygen species (ROS) [1] [8]. This cycle underpins applications in:
Beyond their biochemical significance, 1,2-benzoselenazol-3-ones serve as synthetic platforms for hybrid molecules. Recent innovations include:
Their synthetic versatility is amplified by modern methodologies, particularly copper-catalyzed selenation/heterocyclization of o-halobenzamides, which improves efficiency and functional group tolerance [1] [6]. As CO-ADD (Community for Open Antimicrobial Drug Discovery) screening data indicates, organoselenium compounds exhibit significantly higher antifungal hit rates (33%) compared to non-selenium libraries (2%), with benzoselenazolones contributing to this bioactivity profile [4]. This scaffold thus bridges molecular innovation and therapeutic discovery in organoselenium research.
Table 3: Synthetic Routes to 1,2-Benzoselenazol-3-ones
Method | Reagents/Conditions | Key Intermediate | Yield Range | Reference |
---|---|---|---|---|
Route I | 2-(Chloroseleno)benzoyl chloride + RNH2 | Acyl chloride adduct | Moderate (55–75%) | [1] [9] |
Route II | ortho-Lithiation of benzanilides + CuBr2/O2 | Lithium organyl | 50–65% | [1] |
Route III | Cu-catalyzed selenation of o-halobenzamides | o-Haloamide precursor | 70–92% | [1] [6] |
Elemental Se | Se0 with diazo compounds or ethynyl arenes | Selenadiazole | Variable | [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7